2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Description
2-(4-Bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position. The thiadiazole ring is linked via an acetamide bridge to a phenoxy group bearing a bromo substituent at the 4-position and a bulky tert-butyl group at the 2-position (Fig. 1). This structural configuration combines hydrophobic (tert-butyl) and electron-withdrawing (bromo) groups, which may enhance binding affinity to biological targets or improve pharmacokinetic properties such as metabolic stability .
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2S/c1-5-14-19-20-15(23-14)18-13(21)9-22-12-7-6-10(17)8-11(12)16(2,3)4/h6-8H,5,9H2,1-4H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMUBBIFDYJIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Br)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 2-tert-butylphenol to obtain 4-bromo-2-tert-butylphenol.
Acylation Reaction: The brominated phenol is then reacted with chloroacetyl chloride in the presence of a base to form 2-(4-bromo-2-tert-butylphenoxy)acetyl chloride.
Thiadiazole Formation: The final step involves the reaction of the acetyl chloride intermediate with 5-ethyl-1,3,4-thiadiazole-2-amine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromo group.
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the thiadiazole ring.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and the bromo-substituted phenoxy group are likely key functional groups involved in these interactions.
Comparison with Similar Compounds
The compound’s structural and functional similarities to other 1,3,4-thiadiazole derivatives allow for comparative analysis across synthesis, physicochemical properties, and biological activity.
Key Observations :
- The target compound’s tert-butyl group introduces steric bulk, which may hinder enzymatic degradation compared to smaller alkyl groups (e.g., isopropyl in 5e or ethylthio in 5g) .
Key Observations :
- The acetamide-thiadiazole scaffold is versatile, supporting diverse activities depending on substituents. For example:
- The target compound’s bromo-tert-butylphenoxy group may favor interactions with hydrophobic protein pockets, though its specific activity remains uncharacterized in the provided data.
Physicochemical and Pharmacokinetic Properties
Key Observations :
Biological Activity
The compound 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural composition that includes a bromo-substituted phenoxy group and a thiadiazole moiety, which are often associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , and it exhibits specific physicochemical properties that contribute to its biological activity. The presence of the bromine atom and the thiadiazole ring is particularly noteworthy, as these components can significantly influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives containing the thiadiazole moiety. For instance, research on similar compounds has shown promising results against various cancer cell lines. A notable study evaluated the anticancer activity of several 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Among these, a derivative with a similar structure to our compound exhibited an IC50 value of 0.084 ± 0.020 mmol L against MCF-7 cells and 0.034 ± 0.008 mmol L against A549 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (mmol L) |
|---|---|---|
| Compound 4y | MCF-7 | 0.084 ± 0.020 |
| Compound 4y | A549 | 0.034 ± 0.008 |
| Cisplatin | MCF-7 | Reference value |
The mechanism by which thiadiazole derivatives exert their anticancer effects may involve the inhibition of aromatase activity, which is crucial in estrogen biosynthesis. The aforementioned study reported an aromatase inhibitory activity for one derivative with an IC50 of 0.062 ± 0.004 mmol L against MCF-7 cells . This suggests that compounds like 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide could potentially serve as aromatase inhibitors.
Antimicrobial Activity
In addition to anticancer properties, compounds containing similar structural elements have been evaluated for their antimicrobial activities. Research on related acetamides demonstrated significant antibacterial and antifungal activities against various pathogens . The potential for 2-(4-bromo-2-tert-butylphenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide to exhibit such properties remains an area for further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
